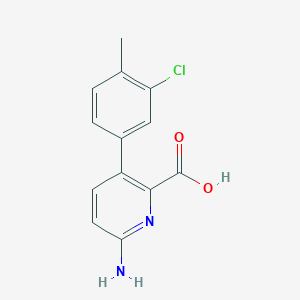
4-(3-Chloro-5-methylphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-5-methylphenyl)nicotinic acid, 95% (4-Cl-MPA) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of nicotinic acid, a naturally occurring compound found in plants and animals, and is known for its biochemical and physiological effects. 4-Cl-MPA has been used in the synthesis of various drugs and has been studied for its potential applications in the laboratory. In
Scientific Research Applications
4-(3-Chloro-5-methylphenyl)nicotinic acid, 95% has been studied for its potential applications in scientific research. It has been used in the synthesis of various drugs, such as antipsychotics and antidepressants. It has also been studied for its potential applications in the laboratory, such as in the synthesis of other compounds and in the study of biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-methylphenyl)nicotinic acid, 95% is not well understood. It is believed to interact with various receptors in the body, such as the nicotinic acetylcholine receptor, and to affect the activity of certain enzymes. It is thought to act as an agonist of the nicotinic acetylcholine receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
4-(3-Chloro-5-methylphenyl)nicotinic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to affect the activity of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to affect the release of certain neurotransmitters, such as dopamine and norepinephrine. Additionally, 4-(3-Chloro-5-methylphenyl)nicotinic acid, 95% has been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
4-(3-Chloro-5-methylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a synthetic compound, so it is relatively easy to synthesize and is not subject to the same regulatory restrictions as natural compounds. Additionally, it is relatively stable and can be stored for extended periods of time. However, 4-(3-Chloro-5-methylphenyl)nicotinic acid, 95% is a relatively new compound and its effects are not yet fully understood, so there are certain limitations for its use in laboratory experiments.
Future Directions
There are several potential future directions for the study of 4-(3-Chloro-5-methylphenyl)nicotinic acid, 95%. One potential direction is to further study its biochemical and physiological effects and to develop new methods for its synthesis. Additionally, further research could be conducted to explore its potential applications in the laboratory and to develop new compounds based on its structure. Finally, further research could be conducted to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Synthesis Methods
4-(3-Chloro-5-methylphenyl)nicotinic acid, 95% can be synthesized by reacting 3-chloro-5-methylphenol with nicotinic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 70-80°C and the product is purified by recrystallization. The yield of the reaction is typically around 95%.
properties
IUPAC Name |
4-(3-chloro-5-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-4-9(6-10(14)5-8)11-2-3-15-7-12(11)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWKIMWGSSKBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692588 |
Source


|
| Record name | 4-(3-Chloro-5-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261912-63-3 |
Source


|
| Record name | 4-(3-Chloro-5-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














